molecular formula C18H16O4 B15165312 2-Propenoic acid, 3,3'-(1,4-naphthalenediyl)bis-, dimethyl ester CAS No. 356793-28-7

2-Propenoic acid, 3,3'-(1,4-naphthalenediyl)bis-, dimethyl ester

Cat. No.: B15165312
CAS No.: 356793-28-7
M. Wt: 296.3 g/mol
InChI Key: BYVOYQNZBPUKFI-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a naphthalene core and two propenoic acid ester groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester typically involves the esterification of 3,3’-(1,4-naphthalenediyl)bis(2-propenoic acid) with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high-quality product. The final product is often purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The double bonds in the propenoic acid moieties can be reduced to form saturated esters.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,3’-(1,4-Naphthalenediyl)bis(2-propenoic acid)

    Reduction: 3,3’-(1,4-Naphthalenediyl)bis(propanoic acid) dimethyl ester

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of high-performance materials such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester depends on its application. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can induce cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3,3’-(2,6-naphthalenediyl)bis-, dimethyl ester
  • 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, diethyl ester

Uniqueness

2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is unique due to its specific naphthalene core and ester groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and medicine.

Properties

CAS No.

356793-28-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)naphthalen-1-yl]prop-2-enoate

InChI

InChI=1S/C18H16O4/c1-21-17(19)11-9-13-7-8-14(10-12-18(20)22-2)16-6-4-3-5-15(13)16/h3-12H,1-2H3

InChI Key

BYVOYQNZBPUKFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C2=CC=CC=C12)C=CC(=O)OC

Origin of Product

United States

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